5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides. This compound is characterized by the presence of a bromine atom at the 5th position of the naphthalene ring and a fluorophenyl group attached to the nitrogen atom of the carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide typically involves the following steps:
Bromination of Naphthalene: The naphthalene ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Carboxylic Acid: The brominated naphthalene is then converted to naphthalene-1-carboxylic acid through a carboxylation reaction using carbon dioxide and a base such as sodium hydroxide.
Amidation Reaction: The naphthalene-1-carboxylic acid is reacted with 3-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted naphthalene derivatives.
Oxidation Products: Naphthoquinones.
Reduction Products: Dihydronaphthalenes.
Scientific Research Applications
5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-fluorophenyl)naphthalene-1-carboxamide
- 5-chloro-N-(3-fluorophenyl)naphthalene-1-carboxamide
- 5-bromo-N-(3-chlorophenyl)naphthalene-1-carboxamide
Uniqueness
5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide is unique due to the specific positioning of the bromine and fluorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications where specific interactions and reactions are desired.
Properties
IUPAC Name |
5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO/c18-16-9-3-6-13-14(16)7-2-8-15(13)17(21)20-12-5-1-4-11(19)10-12/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVZKHYGZWAEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CC3=C2C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.